molecular formula C13H22N2O3 B12298613 Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate

Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate

Cat. No.: B12298613
M. Wt: 254.33 g/mol
InChI Key: VFYNIUWWZMSBJD-UHFFFAOYSA-N
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Description

Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C10H18N2O3 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with allyl bromide and methyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azetidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxo derivatives of the azetidine ring.

    Reduction: Amine derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate
  • Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate is unique due to the presence of the allyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 3-(methylcarbamoyl)-3-prop-2-enylazetidine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-6-7-13(10(16)14-5)8-15(9-13)11(17)18-12(2,3)4/h6H,1,7-9H2,2-5H3,(H,14,16)

InChI Key

VFYNIUWWZMSBJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=C)C(=O)NC

Origin of Product

United States

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